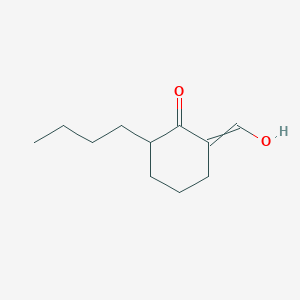
2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one is a chemical compound with a unique structure that includes a cyclohexanone ring substituted with a butyl group and a hydroxymethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the α-bromination of cyclohexanone followed by treatment with a base . Another method includes the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene using agents like hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various addition reactions, such as conjugate addition with nucleophiles . This interaction is facilitated by the presence of the hydroxymethylidene group, which enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexanone ring but lacking the butyl and hydroxymethylidene groups.
Methylcyclohexanone: Another related compound with a methyl group instead of a butyl group.
Uniqueness
2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one is unique due to the presence of both the butyl and hydroxymethylidene groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
61547-51-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-butyl-6-(hydroxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-9-6-4-7-10(8-12)11(9)13/h8-9,12H,2-7H2,1H3 |
InChI Key |
CKHJVBGZHCYKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(=CO)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















